molecular formula C19H17ClN2O3 B608466 Laquinimod CAS No. 248281-84-7

Laquinimod

Cat. No. B608466
M. Wt: 356.8
InChI Key: GKWPCEFFIHSJOE-UHFFFAOYSA-N
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Description

Laquinimod is an experimental immunomodulator developed by Active Biotech and Teva . It is being investigated as an oral treatment for multiple sclerosis (MS) and Huntington’s disease .


Molecular Structure Analysis

Laquinimod belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Physical And Chemical Properties Analysis

Laquinimod has a molecular formula of C19H17ClN2O3 and a molar mass of 356.803 g/mol . It is a small molecule that passively crosses the intact blood-brain barrier, allowing direct modulation of pathologic processes related to MS in the central nervous system .

Scientific Research Applications

1. Modulation of Dendritic Cell Properties in Multiple Sclerosis

  • Summary of Application : Laquinimod is an orally administered compound that is under investigation for its immunomodulatory properties in relapsing-remitting multiple sclerosis . The research suggests that laquinimod exerts its clinical effects by modulating dendritic cell properties .
  • Methods of Application : In experimental autoimmune encephalomyelitis, the therapeutic administration of laquinimod began during the recovery of SJL mice . The study involved both human and murine models .
  • Results or Outcomes : The treatment prevented further relapses and strongly reduced infiltration of CD4+ and CD8+ T cells in the central nervous system . It also resulted in a decreased chemokine production by both murine and human dendritic cells, associated with a decreased monocyte chemo-attraction .

2. Protection of the Optic Nerve and Retina in an Experimental Autoimmune Encephalomyelitis Model

  • Summary of Application : Laquinimod has been shown to protect the optic nerve and retina in an experimental autoimmune encephalomyelitis model . This research suggests that laquinimod might have neuroprotective properties .
  • Methods of Application : EAE was induced in C57/BL6 mice via MOG 35–55 immunization . Animals were divided into an untreated EAE group, three EAE groups receiving laquinimod (1, 5, or 25 mg/kg daily), starting the day post-immunization, and a non-immunized control group .
  • Results or Outcomes : Laquinimod reduced neurological EAE symptoms and improved the neuronal electrical output of the inner nuclear layer compared to untreated EAE mice . Furthermore, cellular infiltration, especially recruited phagocytes, and demyelination in the optic nerve were reduced .

3. Remyelination Support in Non-Supportive Environments

  • Summary of Application : Laquinimod has been shown to support remyelination in non-supportive environments . This research suggests that laquinimod might have neuroprotective properties .
  • Methods of Application : Male mice were intoxicated with cuprizone for up to eight weeks and treated with either a vehicle solution or laquinimod at the beginning of week 5, where remyelination was ongoing . The brains were harvested and analyzed by immunohistochemistry .
  • Results or Outcomes : Myelination recovered in the laquinimod-treated mice, despite continued cuprizone intoxication . Myelin recovery was paralleled by less severe microgliosis and acute axonal injury .

4. Suppression of CNS Autoimmunity

  • Summary of Application : Laquinimod has been shown to suppress CNS autoimmunity . This research suggests that laquinimod might have immunomodulatory properties .
  • Methods of Application : The study involved both human and murine models .
  • Results or Outcomes : The treatment resulted in a decreased chemokine production by both murine and human dendritic cells, associated with a decreased monocyte chemo-attraction .

5. Modulation of Brain-Derived Neuroprotective Factor (BDNF)

  • Summary of Application : Laquinimod has been shown to modulate brain-derived neuroprotective factor (BDNF) in patients . This research suggests that laquinimod might have neuroprotective properties .
  • Methods of Application : The study involved 203 patients treated with either laquinimod (0.6 mg/day) or placebo .
  • Results or Outcomes : The study demonstrated that laquinimod has the ability to modulate BDNF .

6. Delaying Disease Progression and Preventing Brain Atrophy

  • Summary of Application : Laquinimod is a promising new oral drug that demonstrated beneficial effects in delaying disease progression and preventing brain atrophy . This suggests a potential neuroprotective effect and a favorable safety profile .
  • Methods of Application : The study involved a third phase III clinical trial .
  • Results or Outcomes : The trial demonstrated that laquinimod has beneficial effects in delaying disease progression and preventing brain atrophy .

Safety And Hazards

Laquinimod can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children .

Future Directions

Laquinimod is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . It has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally . Emerging oral treatments like laquinimod will provide new options for patients to consider that can lead to better patient adherence and improved outcomes .

properties

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWPCEFFIHSJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179536
Record name Laquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laquinimod

CAS RN

248281-84-7
Record name Laquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-
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Record name LAQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxylic acid methyl ester (3.0 g), N-ethylaniline (2 eq. 2.88 ml), and heptane (60 ml) were heated and the volatiles, mainly heptane and formed methanol, (32 ml) distilled off during 6 hours and 35 minutes. After cooling to room temperature the crystalline suspension was filtered and the crystals were washed with heptane and dried in vacuum to yield the crude title compound (3.94 g, 98 %) as white to off-white crystals.
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Laquinimod acid was prepared according to the method described in U.S. Pat. No. 6,875,869: 5-Chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxylic acid methyl ester (3.0 g), N-ethylaniline (2 eq 2-2.88 ml), and heptane (60 ml) were heated and the volatiles, mainly heptane and formed methanol, (32 ml) distilled off during 6 hours and 35 minutes. After cooling to room temperature the crystalline suspension was filtered and the crystals were washed with heptane and dried in vacuum to yield laquinimod acid (3.94 g, 98%) as white to off-white crystals.
Quantity
2.44 (± 0.44) mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

To (9) (5 mmol) dissolved in dry ethanol (25 ml) at 5° C. was added sodium ethoxide (0.37 g, 5.2 mmol). The mixture was stirred at this temperature for 1 h, and then at room temperature under TLC control. After completion of the reaction (˜2-3 h) [if the reaction was not completed by this time, the mixture was further refluxed for an additional 1-2 h], water (100 ml) was slowly added followed by a drop-wise addition of 1.0 N hydrochloric acid (6 ml) with stirring. After 30 minutes at 5° C., the crystals were collected by filtration, washed with water, and dried at 40° C. under vacuum to give (1) in 79% yield with an assay of 98.6%. b). To a stirred solution of (9) (10 mmol) in anhydrous THF (50 ml) was added sodium methoxide (3.6 mmol as 0.5 M in MeOH) portion-wise under N2 atmosphere, and the resulting mixture was refluxed for 2 h. The mixture was cooled and the solvent was evaporated partially to afford a concentrated solution, containing the insoluble salt. This was dissolved in a mixture of methanol (30 ml), 10M NaOH (1.07 mL, 10.7 mmol), and water (15.0 ml). Then, 5M HCl (aq) (2.4 ml, 12.0 mmol) was added. The crystalline precipitate was collected, washed with cold methanol and dried to afford the desirable compound in 87% yield with an assay of 98.9%. c). Solution of (9) (10 mmol) in 50 ml of methanol was stirred in the presence of Amberlyst A-26 (OH− form) under TLC control. After completion of the reaction (˜15-16 h), 1 M NaOH (50 ml) was added and the mixture was stirred for 30 min at room temperature, then filtered. The pH of filtrate was adjusted to 6.5 with 2 M HCl, and the solution was filtered through Celite followed by acidification to pH 1.5 and stirring for 1-2 h at room temperature, and for 2-3 h at 5° C. The precipitated product was filtered, washed with cold methanol and dried under reduced pressure. 71% yield of product was obtained with an assay of 97.6% d). Dry MgCl2 (0.47 g, 5.0 mmol) was added to 5 mL of CH2Cl2, stirred and the mixture was cooled to 0-5° C. Pyridine (0.80 mL, 10.0 mmol) was added, and the cold mixture was stirred for 15 min Neat acid chloride (11) (5 mmol) was then slowly added. The cold reaction mixture was allowed to stir for 15 min. The reaction mixture was then warmed to room temperature and stirred under TLC control. After completion of the reaction (˜1 h) the mixture was quenched with ice-water. The pH of the filtrate was adjusted to 6.5 with 2 M HCl, and the solution was filtered through Celite followed by acidification to pH 1.5 and stirring for 1-2 h at room temperature, and for 2-3 h at 5° C. The precipitated product was filtered, washed with cold methanol and dried at reduced pressure. 64% yield of product was obtained with an assay of 90.8%
Name
( 9 )
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Yield
79%

Synthesis routes and methods IV

Procedure details

N-ethylbenzenamine (430 mg, 3.55 mmol, 2.00 equiv) was added dropwise to ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 1.78 mmol, 1.00 equiv) dissolved in heptane (10 ml). The resulting mixture was heated about 100° C. and the volatiles were removed by distillation over a period of about 7 hours. After cooling to ambient temperature, the resulting crystals were collected by filtration, washed with heptane, and purified by silica gel chromatography (ethyl acetate/petroleum ether 1:3) to afford the title product as a white solid (0.38 g, yield: 60%).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

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